Product packaging for Yttrium nitride(Cat. No.:CAS No. 25764-13-0)

Yttrium nitride

Número de catálogo: B1596147
Número CAS: 25764-13-0
Peso molecular: 102.913 g/mol
Clave InChI: AJXBBNUQVRZRCZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Yttrium Nitride (YN) is a hard, refractory ceramic material with a high melting point of approximately 2760°C . It possesses a cubic crystal structure (rock-salt) and a density of 5.60 g/cm³, making it a material of significant interest for advanced research and development . Its primary research value lies in the field of semiconductor technology. Due to its lattice structure, which differs from Gallium Nitride (GaN) by only about 8%, YN is investigated as a promising buffer layer for the crystal growth of high-performance GaN semiconductors, which are crucial for energy-efficient electronics . Furthermore, when alloyed with Aluminum Nitride (AlN) to form Yttrium Aluminum Nitride (YAlN), it demonstrates enhanced piezoelectric and newly emergent ferroelectric properties . This makes YAlN a compelling candidate for developing next-generation acoustic devices, high-electron-mobility transistors (HEMTs), and non-volatile memory applications, with the potential for more sustainable and powerful data storage solutions . Beyond electronics, this compound is also utilized in materials science to improve the properties of other substances; for example, it acts as a dispersion strengthener in 14Cr-3W ferritic steels, enhancing their high-temperature tensile strength for demanding engineering applications . It is also used in tantalum powder metallurgy and is expected to find use in oxide and nitride high-temperature ceramics . This product is provided as a high-purity powder, available in various purities (e.g., 99.9%) and particle sizes, including nanoscale ranges, to meet specific research requirements . This compound is For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula NY B1596147 Yttrium nitride CAS No. 25764-13-0

Propiedades

IUPAC Name

azanylidyneyttrium
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InChI

InChI=1S/N.Y
Source PubChem
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InChI Key

AJXBBNUQVRZRCZ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

N#[Y]
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Molecular Formula

NY
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DSSTOX Substance ID

DTXSID4067143
Record name Yttrium nitride (YN)
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Molecular Weight

102.913 g/mol
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Physical Description

Black powder; [MSDSonline]
Record name Yttrium nitride
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CAS No.

25764-13-0
Record name Yttrium nitride (YN)
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Record name Yttrium nitride (YN)
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Methodologies for Yttrium Nitride Synthesis and Epitaxial Growth

Advanced Thin Film Deposition Techniques

The fabrication of high-quality yttrium nitride thin films is crucial for their integration into electronic and optoelectronic devices. Several advanced deposition techniques have been explored to achieve epitaxial growth, which is the ordered growth of a crystalline film on a crystalline substrate.

Magnetron Sputtering Epitaxy for this compound Films

Magnetron sputtering is a widely employed physical vapor deposition technique for the synthesis of YN and its alloys, such as YxAl1-xN. frontiersin.org This method involves bombarding a target material (yttrium or a yttrium-aluminum alloy) with energetic ions in a plasma, which causes atoms to be "sputtered" off the target and deposited onto a substrate. google.com.pg To form the nitride, the process is carried out in a reactive nitrogen-containing atmosphere. google.com.pg

Key parameters that can be adjusted to optimize the quality of the sputtered films include the power applied to the material targets, sputtering pressure, the type and ratio of sputtering gases, gas flow rates, and the substrate temperature. frontiersin.org For instance, this compound films have been grown on fused quartz substrates at 500°C by reactive sputtering, resulting in a semiconducting rock-salt structure. researchgate.net

One of the significant challenges in growing YN thin films is the high tendency for oxidation, which can lead to n-type conductivity. frontiersin.org Despite this, reactive magnetron sputtering has demonstrated the ability to produce high deposition rates. google.com.pg Research has also shown that for complex multi-component nitride films like Al-Cr-Nb-Y-Zr-N, reactive DC magnetron sputtering can be used, although challenges such as elemental segregation, particularly of yttrium, can occur. diva-portal.org

Table 1: Key Parameters in Magnetron Sputtering of this compound

ParameterDescriptionImpact on Film Quality
Target Material Source of yttrium (and other metals for alloys).Purity of the target affects the purity of the final film.
Sputtering Gas Typically Argon (Ar) to create plasma.Influences sputtering rate and plasma characteristics.
Reactive Gas Nitrogen (N2) to form the nitride.N2 partial pressure is critical for stoichiometry.
Substrate Temperature Temperature at which the film is grown.Affects crystallinity, grain size, and stress.
Sputtering Power Power applied to the magnetron source.Controls the deposition rate.
Sputtering Pressure Total pressure in the chamber during deposition.Affects mean free path of sputtered atoms and film density.

Metal Organic Chemical Vapor Deposition (MOCVD) Approaches

Metal Organic Chemical Vapor Deposition (MOCVD) is a chemical vapor deposition method that uses metalorganic precursors as the source for the metallic elements. For the growth of this compound and its alloys, this technique offers the potential for high-quality epitaxial layers and scalability. semiconductor-today.com

The first successful growth of aluminum this compound (AlYN) by MOCVD was a significant development, as previous methods were limited to magnetron sputtering. semiengineering.comresearchgate.net In this process, metalorganic precursors for yttrium and aluminum are introduced into a reactor with a nitrogen source, typically ammonia (B1221849) (NH3), at elevated temperatures. semiconductor-today.com The precursors decompose on the hot substrate surface, leading to the formation of the AlYN film.

Researchers have successfully fabricated AlYN/GaN heterostructures with adjustable yttrium concentrations up to 16% using MOCVD. semiengineering.com These structures, grown on 4-inch silicon carbide (SiC) substrates, have demonstrated scalability and structural uniformity, highlighting the potential for mass production. semiconductor-today.com However, a key challenge in MOCVD of yttrium-containing nitrides is the low volatility of yttrium precursors. mdpi.comsemanticscholar.org This can make it difficult to achieve high yttrium concentrations in the alloy. mdpi.com Studies have shown that increasing the growth temperature or the yttrium concentration can lead to the formation of cubic inclusions within the desired wurtzite structure. researchgate.net

Table 2: Research Findings in MOCVD of Yttrium-Containing Nitrides

FindingDescriptionReference
First AlYN by MOCVD Successful deposition of AlYN, previously only achieved by sputtering. semiengineering.comresearchgate.net
Scalability Demonstrated growth of AlYN/GaN heterostructures on 4-inch SiC substrates. semiconductor-today.com
Adjustable Y Concentration Achieved precisely adjustable yttrium concentrations up to 16% in AlYN/GaN. semiengineering.com
Precursor Volatility Challenge Low volatility of yttrium precursors poses a challenge for achieving high Y content. mdpi.comsemanticscholar.org
Phase Inclusions Higher growth temperatures or Y concentrations can lead to cubic phase inclusions. researchgate.net

Molecular Beam Epitaxy (MBE) Advancements

Molecular Beam Epitaxy (MBE) is a sophisticated thin-film deposition technique that occurs in an ultra-high vacuum environment (10⁻⁸ to 10⁻¹² Torr). wikipedia.org It involves the evaporation of elemental sources, creating molecular beams that impinge on a heated substrate, leading to the epitaxial growth of a single crystal film. wikipedia.orgriber.com MBE is renowned for its ability to produce high-purity films with monolayer thickness control. riber.com

While MBE has been extensively used for the growth of other nitride semiconductors like GaN and AlN, its application to this compound has faced challenges. uni-freiburg.deuh.edu One of the main drawbacks of MBE is its very low growth rate. mdpi.com For nitride growth, a plasma source is typically used to generate reactive atomic nitrogen. uh.edu The growth of high-quality nitride films by MBE is complex due to factors like high growth temperatures and the necessity of maintaining a precise flux ratio of the constituent elements. uh.edu

Despite these challenges, MBE remains a powerful tool for fundamental research and the fabrication of complex quantum nanostructures due to its precise control over the growth process. mdpi.comwikipedia.orgresearchgate.net The development of MBE techniques for this compound could enable the creation of novel heterostructures and devices with enhanced performance. arxiv.org

Laser Ablation Synthesis of this compound Films

Pulsed Laser Deposition (PLD), also known as laser ablation, is a physical vapor deposition technique where a high-power pulsed laser beam is focused onto a target of the material to be deposited. The intense laser energy ablates material from the target, creating a plasma plume that expands and deposits a thin film on a substrate.

This method has been successfully used to fabricate various complex oxide and nitride films. taylorfrancis.comacs.org For instance, yttrium-containing Sialon thin films have been fabricated using PLD with a KrF excimer laser. nih.gov In another application, carbon nitride films were synthesized by the laser ablation of a graphite (B72142) target, assisted by a low-energy nitrogen-ion beam. aip.org The laser fluence was found to significantly influence the bonding states and surface structure of the resulting films. aip.org Yttrium ferrite (B1171679) thin films have also been deposited on silicon substrates using a KrF excimer laser, with deposition parameters such as laser energy density, repetition rate, and substrate temperature being carefully controlled. mdpi.com A major advantage of PLD is its ability to deposit multicomponent materials with complex stoichiometry. taylorfrancis.com

Bulk this compound Synthesis Methods

While thin films are essential for many electronic applications, bulk synthesis methods are important for producing powders and larger crystals for various uses, including serving as source material for thin-film deposition.

Direct Nitridation Processes

Direct nitridation involves the reaction of yttrium metal with nitrogen gas at elevated temperatures to form this compound. stanfordmaterials.com This is a common and straightforward method for producing YN powder. frontiersin.orguni-freiburg.de The process typically involves heating yttrium metal in a furnace to temperatures ranging from 800°C to 1200°C in a controlled atmosphere of nitrogen or ammonia gas. stanfordmaterials.com The nitrogen atoms diffuse into the yttrium lattice, leading to the formation of YN. stanfordmaterials.com

Early reports from the 1950s described the production of YN powder by first converting metallic yttrium to yttrium hydride (YH₂) and then heating it to 900°C in a nitrogen environment. frontiersin.orguni-freiburg.de More recently, a plasma-assisted direct current arc discharge method has been used for the direct nitridation of yttrium metal, offering a fast and high-yield route to preparing rare earth metal nitrides. researchgate.netjim.org.cn

High-pressure synthesis is another form of direct nitridation. In one study, a novel this compound phase, Y₅N₁₄, was synthesized by reacting yttrium and nitrogen at approximately 50 GPa and 2000 K in a laser-heated diamond anvil cell. uni-bayreuth.deacs.org Similarly, the rock-salt (B1) phase of YN was prepared by a direct elemental reaction between yttrium metal and supercritical nitrogen in a laser-heated diamond anvil cell. acs.org

High-Pressure, High-Temperature Synthesis Regimes

The synthesis of this compound under conditions of extreme pressure and temperature, typically within a laser-heated diamond anvil cell (LHDAC), has led to the discovery of novel this compound compounds with unique stoichiometries and structural properties. By directly reacting yttrium (Y) and nitrogen (N) at pressures reaching up to 100 GPa and temperatures of approximately 3000 K, researchers have been able to form polynitrides—compounds containing nitrogen-nitrogen bonds. researchgate.netuni-bayreuth.de

A notable discovery in this regime is the synthesis of Y₅N₁₄, formed by the direct reaction between yttrium and nitrogen at around 50 GPa and 2000 K. x-mol.netuni-bayreuth.de Structural analysis of Y₅N₁₄ revealed the presence of three distinct and chemically non-equivalent types of nitrogen dimers ([N₂]ˣ⁻), a unique feature among known dinitride compounds. uni-bayreuth.deuni-bayreuth.de

Further exploration at even higher pressures and temperatures has yielded additional novel materials. At conditions of approximately 100 GPa and 3000 K, two different yttrium nitrides, YN₆ and Y₂N₁₁, have been synthesized. researchgate.net High-pressure synchrotron single-crystal X-ray diffraction showed that these compounds feature extraordinary nitrogen arrangements: YN₆ contains a previously unknown anionic N₁₈ macrocycle, while Y₂N₁₁ exhibits a polynitrogen double helix. researchgate.net These high-pressure syntheses demonstrate the versatility of the yttrium-nitrogen system and provide access to materials with complex bonding and structures not achievable under ambient conditions. researchgate.netuni-bayreuth.de

CompoundPressure (GPa)Temperature (K)Key Research Finding
Y₅N₁₄~50~2000Contains three distinct types of nitrogen dimers ([N₂]ˣ⁻). uni-bayreuth.dex-mol.net
YN₆~100~3000Features a previously unknown anionic N₁₈ macrocycle. researchgate.net
Y₂N₁₁~100~3000Structure contains a polynitrogen double helix. researchgate.net

Challenges and Innovations in Growth Control and Purity (e.g., Oxidation, Stoichiometry)

The synthesis and epitaxial growth of high-quality this compound, particularly in thin-film form, present significant challenges related to material purity and structural integrity. The primary obstacles are the material's high susceptibility to oxidation and difficulties in controlling stoichiometry during growth. frontiersin.orginnovations-report.com

Oxidation: this compound is chemically unstable in air, exhibiting a high propensity for oxidation. mdpi.com Thin layers of YN can oxidize rapidly, sometimes within hours, forming yttrium oxide (Y₂O₃). This susceptibility is a major hurdle for its practical application in electronic devices, as the oxide layer can degrade its desired properties. innovations-report.comcompoundsemiconductor.net A key innovation to combat this issue is the development and use of protective coatings or passivation layers. innovations-report.com These layers act as a barrier to prevent the underlying this compound from coming into contact with the ambient atmosphere.

Stoichiometry Control: Achieving the correct 1:1 atomic ratio of yttrium to nitrogen is crucial for obtaining the desired rock-salt crystal structure and its associated electronic properties. However, maintaining precise stoichiometry during thin film deposition is challenging. frontiersin.org This is particularly true for ternary alloys such as yttrium aluminum nitride (YₓAl₁₋ₓN), where controlling the composition requires very precise control over growth parameters. frontiersin.orgresearchgate.net The growth of these alloys often involves competition between the constituent metal atoms (e.g., Y and Al) for binding with nitrogen. frontiersin.org

Innovations in epitaxial growth techniques aim to address these challenges. While magnetron sputtering has been a common method, it can result in intrinsic layer stress. innovations-report.comuni-freiburg.de Advanced techniques like Metal-Organic Chemical Vapor Deposition (MOCVD) and Molecular Beam Epitaxy (MBE) offer greater control over purity, uniformity, and atomic-scale structure. uni-freiburg.demdpi.com However, these methods have their own drawbacks. MOCVD and MBE are costly, and MOCVD growth of yttrium-containing alloys is complicated by the low volatility of available yttrium metalorganic precursors. uni-freiburg.demdpi.comsemanticscholar.org To overcome the limitations of existing methods, new approaches such as Hybrid Chemical Vapor Deposition (HybCVD) have been proposed, which may offer better control for Y-alloyed nitride films. mdpi.comsemanticscholar.org The development of high-purity precursors is also a critical area of research to reduce contamination and improve material quality. innovations-report.comcompoundsemiconductor.net

ChallengeDescriptionInnovations and Mitigating Strategies
OxidationYN is highly reactive and oxidizes rapidly in air, forming Y₂O₃, which degrades its properties. innovations-report.comDevelopment of protective coatings and passivation layers to shield the material from the environment. innovations-report.com
Stoichiometry ControlDifficult to achieve and maintain the precise 1:1 Y:N ratio, especially in ternary alloys like YₓAl₁₋ₓN. frontiersin.orgAdvanced epitaxial growth techniques like MOCVD and MBE for higher purity and atomic-scale control. uni-freiburg.deaip.org
Precursor IssuesLow volatility of yttrium metalorganic precursors poses a challenge for MOCVD growth. mdpi.comsemanticscholar.orgProposal of alternative methods like Hybrid Chemical Vapor Deposition (HybCVD) and development of novel, high-purity precursors. innovations-report.commdpi.comsemanticscholar.org

Advanced Structural Analysis of Yttrium Nitride Phases

Crystalline Phase Stability and Transitions in Yttrium Nitride

The arrangement of atoms within a material, its crystalline phase, dictates many of its fundamental properties. This compound, under different conditions of temperature and pressure, can exist in several crystalline forms.

Under ambient conditions, this compound crystallizes in the rock-salt (B1) structure, which is its most stable phase. aip.orguni-freiburg.de This has been confirmed by numerous theoretical and experimental studies. Density Functional Theory (DFT) calculations have shown that the rock-salt phase of YN has a lower formation enthalpy compared to its hexagonal counterpart, indicating its thermodynamic preference at standard conditions. uni-freiburg.defrontiersin.org The rock-salt structure is a simple cubic lattice where yttrium and nitrogen atoms occupy alternating positions.

First-principles calculations have been extensively used to determine the properties of the rock-salt YN phase. aip.org These calculations provide estimates for key parameters such as the lattice constant and bulk modulus, which are generally in good agreement with experimental values. aip.org For instance, one study reported a calculated lattice parameter of a = 4.88 Å for rock-salt YN. uni-freiburg.defrontiersin.org The electronic structure of rock-salt YN is characterized by an indirect band gap, with reported values in the range of 0.9–1.3 eV. uni-freiburg.defrontiersin.org

PropertyCalculated ValueReference
Lattice Constant (a)4.88 Å uni-freiburg.defrontiersin.org
Band Gap (Indirect)0.9–1.3 eV uni-freiburg.defrontiersin.org

This table presents key properties of the rock-salt phase of this compound as determined by theoretical calculations.

While the rock-salt structure is the most stable under normal conditions, theoretical studies have explored the possibility of this compound existing in other crystalline forms, including the wurtzite, zinc blende, and layered hexagonal phases. uni-freiburg.defrontiersin.org These alternative structures are generally found to be less stable than the rock-salt phase. aps.org

Notably, calculations indicate that the wurtzite phase of YN is highly unstable and cannot be stabilized. aps.org Similarly, the zinc blende structure is also found to be dynamically unstable due to the presence of soft phonon modes. aps.org The layered hexagonal phase, while dynamically stable, is higher in energy than the rock-salt phase by approximately 0.20 eV per formula unit. aps.org The transition from a wurtzite to a rock-salt structure would theoretically proceed through an intermediate layered hexagonal phase. frontiersin.org This transformation involves changes in the internal atomic positions and the ratio of the lattice parameters. frontiersin.org

PhaseStabilityEnergy Relative to Rock-Salt (per formula unit)
WurtziteUnstable-
Zinc BlendeDynamically Unstable0.57 eV
Layered HexagonalDynamically Stable0.20 eV

This table summarizes the stability of different theoretical phases of this compound relative to the ground-state rock-salt structure.

Under the application of high pressure, this compound is predicted to undergo structural phase transitions. A common transition pathway for materials with a rock-salt structure under pressure is to the caesium chloride (CsCl or B2) structure. Theoretical studies using various computational methods have predicted this transition for YN at very high pressures. researchgate.netmdpi.com

First-principles calculations have estimated the transition pressure from the rock-salt (B1) to the CsCl (B2) structure to be in the range of 115 GPa to 140 GPa. researchgate.net For example, one study using the full-potential linearized augmented plane wave (FP-LAPW) method predicted the transition to occur at 131 GPa and 115 GPa using different approximations. researchgate.net Another study reported a predicted transition pressure of 140 GPa. researchgate.net More recent high-pressure experiments and computations have investigated the post-rock-salt phase of YN at pressures above 100 GPa. acs.orgnih.gov These studies observed a phase transition starting around 116 GPa, but surprisingly, the high-pressure phase was identified as a B10 structure, which is identical to a high-pressure phase of Barium Oxide (BaO), rather than the expected B2 structure. acs.orgnih.gov Theoretical calculations supported this finding, indicating a transition from B1 to B10 at 108 GPa. acs.orgnih.gov

TransitionPredicted Pressure (GPa)MethodReference
B1 (Rock-Salt) → B2 (CsCl)115-140Theoretical Calculations researchgate.netmdpi.com
B1 (Rock-Salt) → B10 (BaO-type)108-116Theoretical & Experimental acs.orgnih.gov

This table outlines the high-pressure structural transformations of this compound, showing the transition from the rock-salt phase to other structures.

Microstructural Evolution and Defect Engineering

The formation of this compound microstructures is influenced by the synthesis method. For example, direct nitridation of yttrium metal using a plasma-assisted direct current arc discharge method can produce nonstoichiometric polycrystalline YN with randomly oriented single crystal particles. jim.org.cn The high dissociation pressure of this compound can contribute to the formation of disordered arrangements of yttrium atom clusters, potentially leading to non-crystalline structures. jim.org.cn

In the context of coatings, the addition of yttrium to refractory high-entropy alloys can lead to the formation of new phases and nano-grains. mdpi.com For instance, in TiTaZrHfW films, the addition of yttrium resulted in the formation of nano-grains with L12 and Y-P6/mmm structures. mdpi.com The grain size of these nano-grains was observed to increase with increasing yttrium content. mdpi.com During the initial stages of this compound formation, a phase transition from the hexagonal close-packed (hcp) structure of metallic yttrium to the face-centered cubic (fcc) structure of this compound occurs. researchgate.net At low nitrogen pressures, the simultaneous presence of both hcp and fcc phases can be observed. researchgate.net

Nitrogen vacancies are a common type of point defect in this compound and can significantly influence its electronic and optical properties. jim.org.cn The presence of a large number of nitrogen vacancies in YN crystals has been inferred from photoluminescence (PL) spectra. jim.org.cn These vacancies act as donors, meaning they can introduce charge carriers and affect the material's conductivity. researchgate.net

The concentration of nitrogen vacancies can be controlled during the synthesis process. researchgate.net For rare-earth nitrides in general, reducing the partial pressure of nitrogen during deposition or controlling the substrate temperature can lead to the formation of nitrogen vacancies. researchgate.net This ability to control vacancy concentration opens up the possibility of tuning the material's properties for specific applications. For instance, in the broader family of rare-earth nitrides, nitrogen vacancy doping is a common method for controlling electron transport. researchgate.net

Intergranular Phase Characterization in Yttria-Doped Systems

An extensive review of scientific literature reveals a notable absence of research focused on the intergranular phase characterization specifically within yttria-doped this compound (YN) systems. While yttria (Y₂O₃) is a commonly employed sintering aid in other nitride and carbide ceramic systems, such as silicon nitride (Si₃N₄), aluminum nitride (AlN), and silicon carbide (SiC), to promote densification and tailor mechanical properties by forming specific intergranular phases, its role in modifying the grain boundaries of this compound ceramics is not documented in available studies. oup.comoup.comdtic.milresearchgate.netresearchgate.netlbl.gov Research in those other ceramic systems indicates that yttria reacts with silica (B1680970) and other oxides present on the powder surfaces to form yttrium silicate (B1173343) glasses or crystalline phases like yttrium-containing nitrogen apatite at the grain boundaries. oup.comoup.comresearchgate.net However, no analogous studies have been published for Y₂O₃-doped YN.

Polynitrogen Formations under Extreme Conditions (e.g., Nitrogen Dimers, Macrocycles, Double Helix)

Under conditions of extreme pressure and temperature, the yttrium-nitrogen system exhibits a complex chemistry that deviates significantly from the simple rock-salt structure of YN known at ambient pressure. nih.gov High-pressure synthesis experiments have led to the discovery of novel yttrium polynitrides featuring unique and previously unobserved polynitrogen structures, including nitrogen dimers, large macrocycles, and a double helix. nih.govidw-online.de These discoveries showcase the remarkable diversity of nitrogen chemistry under high-pressure regimes. nih.govuni-bayreuth.de

Nitrogen Dimers in Y₅N₁₄

The direct reaction between yttrium and nitrogen at pressures of approximately 50 GPa and temperatures around 2000 K results in the formation of a novel this compound with the stoichiometry Y₅N₁₄. acs.orgdiva-portal.org Single-crystal X-ray diffraction analysis revealed that this compound crystallizes in the P4/mbm space group. acs.orgdiva-portal.org A striking feature of the Y₅N₁₄ structure is that all nitrogen atoms are present as nitrogen dimers ([N₂]ˣ⁻). acs.orgresearchgate.net Uniquely, there are three crystallographically and chemically distinct types of these dimers within the structure, each with different N-N bond lengths. acs.orgresearchgate.net This variation in bond length suggests that the dimers possess distinct non-integer formal charges, a feature that makes Y₅N₁₄ unique among known compounds. acs.orgdiva-portal.org Theoretical calculations indicate that the material exhibits anion-driven metallicity. acs.orgdiva-portal.org

Table 1: Research Findings on Nitrogen Dimers in Y₅N₁₄

Parameter Value Source(s)
Synthesis Pressure ~50 GPa acs.orgdiva-portal.org
Synthesis Temperature ~2000 K acs.orgdiva-portal.org
Stoichiometry Y₅N₁₄ acs.org
Space Group P4/mbm acs.orgdiva-portal.org

| Nitrogen Formation | Three distinct types of [N₂]ˣ⁻ dimers | acs.orgresearchgate.net |

Anionic N₁₈ Macrocycles in YN₆

Further increasing the pressure to 100 GPa and the temperature to 3000 K during the reaction of yttrium and nitrogen leads to the synthesis of two different novel yttrium polynitrides, YN₆ and Y₂N₁₁. nih.govuni-bayreuth.desciencedaily.com

The YN₆ phase, which has a monoclinic space group (C2/m), features an unprecedented arrangement of nitrogen atoms forming large, anionic N₁₈ macrocycles. nih.govidw-online.deuni-bayreuth.de These nearly planar ring structures are composed of 18 nitrogen atoms covalently bonded to each other. idw-online.deuni-bayreuth.de Within the crystal structure, a yttrium atom is located in the center of each N₁₈ ring. idw-online.de The N-N bond lengths within the macrocycle are not uniform, varying from 1.270 Å to 1.364 Å. uni-bayreuth.de The discovery of these macrocycles was unexpected, as they had not been previously predicted by theoretical calculations or observed experimentally. nih.govnih.gov The bonding between the yttrium and nitrogen atoms is not covalent. idw-online.de

Polynitrogen Double Helix in Y₂N₁₁

Synthesized under the same conditions as YN₆ (100 GPa and 3000 K), the Y₂N₁₁ phase crystallizes in the P6₄22 space group and is isostructural with Hf₂N₁₁. nih.govsciencedaily.comnih.gov Its most remarkable feature is the organization of nitrogen atoms into two spiral chains that intertwine to form a polynitrogen double helix running along the c-axis of the crystal. nih.govidw-online.deresearchgate.net This structure is exceptionally rare in inorganic chemistry. idw-online.de In addition to the double helix, the Y₂N₁₁ structure also contains nitrogen dimers. nih.gov The N-N bond distance in these dimers is approximately 1.13 Å, while the average N-N distance in the polynitrogen chains of the double helix is about 1.29 Å. nih.gov The discovery of this inorganic double helix may serve as a model for the synthesis of other spiral inorganic structures. idw-online.de

Table 2: Research Findings on Polynitrogen Macrocycles and Double Helix Structures

Parameter YN₆ Y₂N₁₁ Source(s)
Synthesis Pressure 100 GPa 100 GPa nih.govsciencedaily.comnih.gov
Synthesis Temperature 3000 K 3000 K nih.govsciencedaily.comnih.gov
Stoichiometry YN₆ Y₂N₁₁ nih.govsciencedaily.com
Space Group C2/m P6₄22 nih.govuni-bayreuth.de
Polynitrogen Formation Anionic N₁₈ macrocycles Polynitrogen double helix and N₂ dimers nih.govidw-online.de

| Key Structural Feature | Planar, 18-membered nitrogen rings | Two intertwined spiral nitrogen chains | idw-online.deuni-bayreuth.de |

Theoretical and Computational Modeling of Yttrium Nitride Systems

First-Principles Calculations and Density Functional Theory (DFT) Studies

First-principles calculations, primarily based on Density Functional Theory (DFT), are instrumental in investigating the properties of YN. icm.edu.plresearchgate.net These calculations solve the quantum mechanical equations governing the behavior of electrons in the material, providing a detailed understanding of its ground-state properties without relying on empirical parameters.

The Generalized Gradient Approximation (GGA) is a widely used functional within DFT for studying YN. aip.orgresearchgate.net It has been employed to calculate ground state and dynamical properties, including lattice constants, phonon frequencies, and bulk modulus. icm.edu.pl While GGA is effective, it is known to underestimate the bandgap of semiconductors. aip.org

To address the limitations of GGA, more advanced methods like GGA+U and the GW approximation are utilized. The GGA+U method incorporates a Hubbard U term to better describe the on-site Coulomb interactions of localized electrons, which is particularly relevant for the d electrons of yttrium. aip.orgresearchgate.net This approach has been shown to improve the accuracy of bandgap calculations and provide a more precise description of the electronic structure. researchgate.net For instance, applying the Hubbard U correction has a noticeable impact on the calculated mechanical properties of YN. researchgate.net

The GW approximation, a many-body perturbation theory approach, offers an even more accurate determination of the electronic bandgap and other electronic properties. aip.org Studies employing GGA+U and GW approximations have been crucial in refining the understanding of YN's electronic characteristics, such as effective masses and bandgaps, which are vital for its potential in electronic and thermoelectric devices. researchgate.netaip.org

The following table summarizes the calculated bandgaps for YN using different theoretical approaches.

Calculation MethodIndirect Bandgap (Γ-X)Direct Bandgap (Γ)Direct Bandgap (X)
GGA0.21 eV aip.org0.60 eV aip.org3.14 eV aip.org
GGA (FP-LAPW)0.31 eV0.62 eV3.10 eV
Screened Exchange LDA0.85 eV
GGA+U (U=3.5 eV)Increases with UIncreases with UIncreases with U
G₀W₀Increases relative to GGAIncreases relative to GGAIncreases relative to GGA

This table presents a selection of theoretical bandgap values for Yttrium Nitride calculated using various computational methods. The values demonstrate the well-known underestimation of the bandgap by standard GGA and the improvements obtained with methods like screened exchange LDA, GGA+U, and the GW approximation. The trend of increasing bandgap with the Hubbard U parameter in GGA+U calculations is also highlighted.

Ab initio calculations have been extensively used to predict the structural and electronic properties of this compound. researchgate.netsmf.mx These calculations consistently find that the rocksalt crystal structure is the most stable phase for YN under ambient conditions. researchgate.netresearchgate.net Theoretical predictions for the lattice constant of rocksalt YN are in good agreement with experimental values. researchgate.net

From an electronic standpoint, ab initio calculations predict that YN in the rocksalt structure is a semiconductor with an indirect bandgap. researchgate.net The calculated indirect bandgap value is approximately 0.8 eV. researchgate.net Furthermore, these studies have explored the behavior of YN under pressure, predicting a phase transition from the rocksalt to a caesium chloride structure at very high pressures (around 134 GPa). researchgate.net The electronic properties are also predicted to change under pressure, with a transition from an indirect to a direct bandgap semiconductor occurring at approximately 84 GPa. researchgate.net

The following table presents a comparison of calculated and experimental structural parameters for this compound in different phases.

StructureParameterValueUnitSource
RocksaltLattice constant (a₀)4.93ÅTheoretical (This work researchgate.net)
4.877ÅExperimental
4.90921ÅTheoretical
4.93ÅTheoretical
Bulk Modulus (B₀)151GPaTheoretical (This work researchgate.net)
157GPaTheoretical
Pressure Derivative of B₀ (B')3.86Theoretical (This work researchgate.net)
3.50Theoretical
WurtziteLattice constant (a₀)3.77ÅTheoretical (This work researchgate.net)
3.51396ÅTheoretical
3.78ÅTheoretical
c/a ratio1.58Theoretical (This work researchgate.net)
1.57Theoretical
1.58Theoretical
Bulk Modulus (B₀)114GPaTheoretical (This work researchgate.net)
115GPaTheoretical
Pressure Derivative of B₀ (B')3.61Theoretical (This work researchgate.net)
3.73Theoretical
Caesium ChlorideLattice constant (a₀)3.00ÅTheoretical (This work researchgate.net)
3.01ÅTheoretical
Bulk Modulus (B₀)153GPaTheoretical (This work researchgate.net)
136GPaTheoretical
Pressure Derivative of B₀ (B')3.46Theoretical (This work researchgate.net)
4.11Theoretical

This table provides a summary of the equilibrium lattice constant, bulk modulus, and its pressure derivative for this compound in the rocksalt, wurtzite, and caesium chloride structures, as determined by various theoretical calculations and experimental data where available. The data highlights the good agreement between theoretical predictions and experimental findings for the stable rocksalt phase.

Thermodynamic Modeling of this compound Formation

Thermodynamic modeling is crucial for understanding the formation and stability of this compound, particularly in the context of synthesis and alloying. mdpi.comsemanticscholar.org By calculating the Gibbs free energy of formation, researchers can predict the feasibility of chemical reactions and the stability of different phases under various conditions. researchgate.net For instance, at a temperature of 0 K, the Gibbs free energy is equivalent to the enthalpy, which can be used to determine the most stable crystal structure. researchgate.net

Density Functional Theory (DFT) calculations have shown that the formation enthalpy of rocksalt YN is lower than that of its hexagonal counterpart, confirming that the rocksalt phase is thermodynamically favored under ambient conditions. uni-freiburg.de Thermodynamic analyses have also been applied to model the alloying of YN with other group-III nitrides, such as in the YxGa1-xN and YxAl1-xN systems. mdpi.comsemanticscholar.org These models help in understanding the chemistry involved in epitaxial growth methods like Hybrid Chemical Vapor Deposition (HybCVD) and provide guidance for achieving desired alloy compositions. semanticscholar.org For example, thermodynamic analysis reveals a higher driving force for YN formation compared to Gallium Nitride (GaN) under typical growth conditions. mdpi.com

Computational Analysis of Phonon Dispersion and Vibrational Spectra

Computational analysis of phonon dispersion and vibrational spectra provides fundamental insights into the lattice dynamics, thermal properties, and stability of this compound. smf.mxresearchgate.net First-principles calculations based on Density Functional Perturbation Theory (DFPT) are a powerful tool for determining the phonon frequencies and dispersion curves. icm.edu.plresearchgate.netbibliotekanauki.pl

The calculated phonon dispersion curves for YN in the rocksalt structure show a distinct gap between the acoustic and optical phonon branches. aip.org A significant splitting between the longitudinal optical (LO) and transverse optical (TO) phonon modes at the Γ point of the Brillouin zone is observed, which is a characteristic feature of polar materials and arises from long-range dipole-dipole interactions. aip.org The absence of imaginary phonon frequencies in the calculated dispersion curves confirms the dynamical stability of the rocksalt phase. researchgate.net

These computational studies of phonon properties are essential for predicting thermal properties like lattice specific heat and thermal conductivity. aip.org The calculated phonon frequencies from different theoretical approaches provide a basis for comparison and refinement of our understanding of YN's vibrational behavior. researchgate.net

The following table presents a comparison of calculated phonon frequencies at the Γ point for this compound.

Phonon ModeFrequency (cm⁻¹) - Saha et al. researchgate.netFrequency (cm⁻¹) - Yurdasan et al. researchgate.net
Transverse Optical (TO)165362
Longitudinal Optical (LO)500549

This table compares the theoretically calculated transverse optical (TO) and longitudinal optical (LO) phonon frequencies for this compound at the Γ point from two different studies. The differences in the reported values can be attributed to the different computational methods and approximations used (GGA+U and GW vs. DFT plane-wave pseudopotential).

Density of States (DOS) Analysis

The analysis of the Density of States (DOS) provides critical insights into the electronic structure, including the orbital contributions to the valence and conduction bands and the nature of chemical bonding.

Electronic Structure Research in Yttrium Nitride

2 Conduction and Valence Band Contributions

The composition of the valence and conduction bands is clearly delineated by DOS analysis.

Valence Band: The region of the valence band near the Fermi level is primarily composed of N 2p states, with a smaller contribution from the Y 4d states. aip.orgripublication.com A lower energy region within the valence band, typically found well below the Fermi level, is dominated by N 2s states. ripublication.comarxiv.org

Conduction Band: The conduction band, or the empty states region above the Fermi level, is predominantly formed by the Y 4d states, with some minor contribution from N 2p states. aip.orgripublication.com The lowest part of the conduction band at the X-point, which determines the semiconductor gap, is mainly of Y 4d character.

Effective Mass Determination and Transport Properties

The effective mass of charge carriers (electrons and holes) is a crucial parameter that directly influences the transport properties of a semiconductor, such as electrical conductivity and thermoelectric performance. For yttrium nitride, first-principles calculations have been employed to determine these values.

The electron effective masses are typically calculated at the conduction band minimum, located at the X high-symmetry point in the Brillouin zone. aps.org Due to the crystal structure, the effective mass is anisotropic and is resolved into longitudinal (ml) and transverse (mt) components. The longitudinal direction is along the X→Γ path, while the transverse direction is along the X→W path. aps.org

Calculations have reported values for the transverse effective mass (mt) to be around 0.39 m₀ and the longitudinal effective mass (ml) to be approximately 1.12 m₀, where m₀ is the free electron mass. aps.org The relatively low electron effective masses are considered beneficial for applications requiring n-type conductivity. aps.org The determination of these effective masses is vital for understanding and modeling the transport properties of YN, particularly for its potential use in thermoelectric devices where a combination of high electrical conductivity and other specific thermal properties is required. aip.org

CarrierBand Edge LocationDirectionEffective Mass (m₀)Reference
ElectronXTransverse (X→W)0.39 aps.org
ElectronXLongitudinal (X→Γ)1.12 aps.org

Anion-Driven Metallicity Phenomena in Yttrium Nitrides

Recent high-pressure synthesis and theoretical studies have unveiled a fascinating electronic characteristic in certain this compound compounds: anion-driven metallicity. This phenomenon describes a state where the metallic nature of the material is primarily dictated by the electronic states of the nitrogen anions, rather than the yttrium cations.

Under extreme pressures, typically around 50 to 100 GPa, yttrium and nitrogen react to form novel polynitrides with unique nitrogen substructures. nih.govdiva-portal.org In these compounds, the primary electronic contribution at the Fermi level originates from the nitrogen p-states, with a nearly negligible input from the yttrium states. uni-bayreuth.de This is a departure from conventional metallic bonding where metal cation orbitals dominate the conduction bands.

Theoretical computations, particularly Density Functional Theory (DFT), have been instrumental in understanding this behavior. nih.govresearchgate.net These calculations reveal that in compounds like Y₅N₁₄, YN₆, and Y₂N₁₁, the conduction band is significantly populated by nitrogen p-states. diva-portal.orguni-bayreuth.deacs.org This metallicity, mediated by the nitrogen π-system, helps to explain the formation of unusual and complex nitrogen polyanions with non-integer formal charges and varied bond orders. nih.govresearchgate.netacs.org

For instance, in Y₅N₁₄, synthesized at approximately 50 GPa, three distinct types of nitrogen dimers ([N₂]ˣ⁻) are present, each with a unique, non-integer formal charge. diva-portal.orgacs.org This is a direct consequence of the anion-driven metallicity. diva-portal.org Similarly, in YN₆ and Y₂N₁₁, synthesized at 100 GPa, the metallic character arises from the complex anionic nitrogen networks, which include N₁₈ macrocycles and a polynitrogen double helix. nih.govuni-bayreuth.de

The electron localization function (ELF) calculations for these high-pressure phases show strong covalent bonding between nitrogen atoms within the anionic units, but no significant covalent character or electron localization between yttrium and nitrogen atoms. nih.govuni-bayreuth.de This further supports the model of an ionic interaction between the yttrium cations and a covalently bonded, metallic nitrogen sublattice. This anion-driven metallicity appears to be a common feature among many high-pressure di- and polynitrides. uni-bayreuth.de

The following tables summarize key data from research on anion-driven metallicity in yttrium nitrides.

Table 1: Synthesis Conditions and Observed Nitrogen Units in High-Pressure Yttrium Nitrides

CompoundSynthesis Pressure (GPa)Synthesis Temperature (K)Key Nitrogen Anionic UnitsReference
Y₅N₁₄~50~2000Three distinct [N₂]ˣ⁻ dimers with non-integer charges diva-portal.orgacs.org
YN₆1003000N₁₈ macrocycle nih.gov
Y₂N₁₁1003000Polynitrogen double helix nih.gov

Table 2: Calculated Electronic and Physical Properties of High-Pressure Yttrium Nitrides

CompoundKey FindingDominant Electronic States at Fermi LevelBulk Modulus (K₀) (GPa)Reference
Y₅N₁₄Anion-driven metallicityNitrogen p-states137(6) diva-portal.orgacs.org
YN₆Anion-driven metallicityNitrogen p-states92.6 nih.govuni-bayreuth.de
Y₂N₁₁Anion-driven metallicityNitrogen p-states115.7 nih.govuni-bayreuth.de

Optoelectronic Research Directions for Yttrium Nitride

Transparency and Reflectivity Studies in Yttrium Nitride Thin Films

A fundamental aspect of this compound's potential in optoelectronics lies in its optical properties, specifically its transparency and low reflectivity. nih.govresearchgate.net These characteristics are crucial for applications such as transparent electrodes in solar cells and displays, as well as for anti-reflection coatings.

Recent studies have focused on characterizing the transparency and reflectivity of YN thin films. Theoretical and experimental work has shown that this compound possesses a desirable optical profile for optoelectronic applications. nih.govresearchgate.net For instance, research has highlighted the material's inherent transparency and low reflectivity, which are advantageous for minimizing optical losses in devices. nih.gov

The synthesis method and deposition parameters play a crucial role in determining the optical quality of YN thin films. Techniques like pulsed laser deposition (PLD) have been employed to fabricate amorphous yttrium-containing thin films. mdpi.com Studies on related yttrium-doped systems, such as yttrium-doped zinc oxide, have shown that the introduction of yttrium can significantly enhance transparency. ias.ac.in While these are not pure YN films, the findings suggest a promising avenue for tailoring the optical properties of yttrium-based nitrides.

Below is a table summarizing the optical properties of yttrium-containing thin films from various studies.

Film CompositionDeposition TechniqueKey Optical Property Finding
Y/SialonPulsed Laser Deposition (PLD)High transparency, which decreased with increasing substrate temperature due to changes in film thickness. mdpi.com
Y-doped ZnOSol-gel spin coatingHigh transparency (above 80%) in the visible region. ias.ac.in
Y-doped ZnOSol-gel dip coatingAverage reflectance of around 17-22%. ias.ac.in

These studies underscore the potential of this compound and related materials in applications demanding high transparency and controlled reflectivity. Further research is focused on optimizing deposition processes to achieve even better optical performance in pure YN thin films.

Exploration of Negative Refraction and Anisotropic Light Propagation

One of the most exciting and novel research avenues for this compound is the exploration of its potential as a natural hyperbolic material, exhibiting properties like all-angle negative refraction and anisotropic light propagation. nih.govoptica.orgnih.gov Hyperbolic materials have an unusual electromagnetic response that could enable revolutionary applications, including sub-diffraction imaging and advanced nano-sensing. optica.orgnih.gov

First-principles calculations have demonstrated that nodal-line semimetallic this compound can be engineered to behave as a type-I natural hyperbolic material. optica.orgnih.gov This behavior is predicted to occur over a broad frequency range from the near-infrared (around 1.4 μm) to the visible spectrum (around 769 nm), with the significant advantage of ultra-low energy loss. optica.orgnih.gov

The phenomenon of negative refraction in electron-doped YN has been simulated, showing that a light wave incident from air onto the material can refract in an unconventional manner. optica.orgresearchgate.netresearchgate.net This is a hallmark of hyperbolic dispersion. The anisotropic nature of light propagation within YN is also a key feature, meaning that the way light travels through the material depends on its direction. optica.orgnih.gov

The table below highlights key findings related to the hyperbolic and anisotropic properties of this compound.

PropertyKey FindingWavelength/Frequency RangePotential Application
Hyperbolic Dispersion Can be tuned to a type-I natural hyperbolic material. optica.orgnih.govNear-IR (~1.4 μm) to visible (~769 nm). optica.orgnih.govSub-diffraction imaging, nano-sensing. optica.orgnih.gov
Negative Refraction All-angle negative refraction is achievable. optica.orgnih.govSimulated at 832 nm. optica.orgresearchgate.netAdvanced optical components.
Anisotropic Light Propagation Light propagation is direction-dependent. optica.orgnih.govLow-energy region in electron-doped YN. optica.orgnih.govPolarizing optics, directional light control.
Plasmon Dispersion Exhibits strong anisotropy in the low-energy region. optica.orgnih.govLow-energy region. optica.orgnih.govPlasmonic devices.

This research area is still in its early stages but holds immense promise for developing next-generation optical devices with capabilities beyond what is currently possible with conventional materials.

This compound in Photovoltaic and Photocatalytic Applications

The unique electronic and optical properties of this compound also make it a candidate for applications in energy conversion and environmental remediation, specifically in photovoltaics and photocatalysis. nih.govmdpi.com

For photovoltaic applications, the efficiency of solar energy conversion is paramount. Research has shown that two-dimensional tetragonal this compound plates with nanometer-scale thickness exhibit high absorption efficiency for visible light. nih.govmdpi.com Furthermore, theoretical studies on the wurtzite phase of YN reveal a "quasi-direct" band structure, which can be advantageous for photovoltaic applications. aps.org The indirect band gap is calculated to be 2.29 eV, with a direct gap only slightly higher at 0.18 eV. aps.org This characteristic can enhance light absorption and charge carrier generation. While not directly about YN, related yttrium compounds like yttrium chloride (YCl₃) are used in photovoltaic materials to improve solar energy conversion efficiency, suggesting a broader role for yttrium in this sector. stanfordmaterials.com

In the realm of photocatalysis, materials that can efficiently harness light to drive chemical reactions are highly sought after. While direct research on YN for photocatalysis is emerging, studies on yttrium-doped materials provide valuable insights. For instance, yttrium doping has been shown to significantly improve the photocatalytic activity of materials like hydrogen titanate nanorods and cerium oxide for hydrogen production and dye degradation. acs.orgresearchgate.net The enhancement is often attributed to a reduced band gap and improved charge separation. acs.org Composites of yttrium ferrite (B1171679) and carbon nitride have also been investigated for the photocatalytic degradation of organic pollutants under visible light. researchgate.net

The following table summarizes the potential of yttrium-containing materials in these applications.

ApplicationMaterial SystemKey Finding
Photovoltaics 2D Tetragonal YNHigh visible light absorption efficiency. nih.govmdpi.com
Photovoltaics Wurtzite YN"Quasi-direct" band structure favorable for light absorption. aps.org
Photocatalysis Y-doped Hydrogen TitanateEnhanced H₂ evolution and dye decomposition due to reduced band gap and better charge separation. acs.org
Photocatalysis Y-doped CeO₂High degradation of Rhodamine B under visible light. researchgate.net
Photocatalysis YFeO₃/g-C₃N₄ CompositesEffective for degrading organic pollutants with visible light. researchgate.net

These findings indicate that this compound and its derivatives are promising materials for developing more efficient solar energy and environmental technologies.

Development of this compound-Based Optical Switching Devices

The ability to control the optical properties of a material with an external stimulus is the foundation of optical switching, a critical technology for modern telecommunications and computing. This compound has been identified as a material with potential for such applications. ripublication.com

Theoretical studies suggest that this compound can act as a semiconductor, a fundamental property for electronic and optoelectronic devices. ripublication.com Its potential use in optical switching devices is an active area of investigation. ripublication.com While direct experimental demonstration of YN-based optical switches is still a developing field, research into related materials provides a strong basis for this direction. For example, yttrium is used as a dopant in materials like cadmium oxide to create broadband, high-speed, and large-amplitude dynamic optical switching. osti.gov Doping with yttrium allows for the tuning of optical properties and can significantly reduce the relaxation times of photoexcited carriers, which is crucial for fast switching. osti.gov

Furthermore, the broader family of nitride semiconductors is central to optoelectronic devices. european-mrs.comumich.edu The development of yttrium aluminum nitride (YAlN) as a wide bandgap semiconductor with ferroelectric properties opens up possibilities for applications such as energy-efficient memory devices and tunable microwave components, which are related to optical switching functionalities. frontiersin.org

The table below outlines the key aspects and related research supporting the development of YN-based optical switching devices.

Feature/Related MaterialRelevance to Optical SwitchingKey Research Finding
Semiconducting Nature of YN Essential for creating active optical devices.Theoretical calculations show YN has semiconducting behavior. ripublication.com
Yttrium-doped Cadmium Oxide Demonstrates the role of yttrium in enabling optical switching.Achieved broadband, high-speed, and large-amplitude optical switching. osti.gov
Yttrium Aluminum Nitride (YAlN) Shows the potential of yttrium-containing nitrides in advanced optical components.Ferroelectric properties allow for applications in tunable devices. frontiersin.org
Titanium Nitride A related refractory nitride used in optically switchable metasurfaces.Demonstrates the use of nitrides in devices with tunable optical properties. purdue.edu

The ongoing research into the fundamental properties of this compound and the demonstrated success of yttrium in other optically active materials strongly suggest a promising future for YN in the development of next-generation optical switching technologies.

Advanced Yttrium Nitride Based Materials Systems

Alloying Strategies for Property Enhancement

Alloying yttrium nitride (YN) with other nitride compounds is a key strategy for tuning its material properties for specific applications. This approach allows for the engineering of the crystal structure, electronic bandgap, and piezoelectric response.

Yttrium Aluminum Nitride (YxAl1-xN) Alloys

Yttrium aluminum nitride (YxAl1-xN) has emerged as a promising wide bandgap semiconductor, drawing significant interest as a potential competitor to scandium aluminum nitride (ScAlN). frontiersin.orgaip.orgresearchgate.netdoaj.org The motivation for exploring YAlN stems from theoretical predictions of its material properties and the fact that yttrium is significantly more abundant and about 100 times less expensive than scandium. frontiersin.orguni-freiburg.de

Crystal Structure and Synthesis: While YN naturally crystallizes in a rocksalt structure, it can be stabilized in the wurtzite phase by alloying with aluminum nitride (AlN), which has a wurtzite structure. frontiersin.orgdiva-portal.org Theoretical calculations predict that the wurtzite structure of YxAl1-xN is stable for yttrium concentrations (x) up to approximately 0.75. frontiersin.orgdiva-portal.orgfrontiersin.org Beyond this concentration, a phase transition to the rocksalt structure is expected. diva-portal.orgaip.org

Experimentally, YxAl1-xN thin films have been successfully synthesized using techniques like reactive magnetron co-sputtering and metal-organic chemical vapor deposition (MOCVD). diva-portal.orgcompoundsemiconductor.net However, achieving high yttrium concentrations in the wurtzite phase has been challenging, with the highest reported concentration being around x=0.29 to x=0.30. aip.orgcompoundsemiconductor.net Studies have shown that the crystal quality and achievable yttrium concentration are influenced by factors such as growth temperature and the use of buffer layers. aip.orgpsu.edu For instance, decreasing the growth temperature can reduce phase separation. psu.edu

Properties and Research Findings: The lattice parameters of wurtzite YxAl1-xN increase with growing yttrium content, a trend that aligns with theoretical predictions. aip.orgdiva-portal.org Spectroscopic ellipsometry measurements have revealed that the bandgap of YxAl1-xN decreases as the yttrium concentration increases, from 6.2 eV for pure AlN (x=0) down to 4.5 eV for x=0.22. diva-portal.org This tunable bandgap makes YxAl1-xN a candidate for optical devices like solar-blind ultraviolet photodetectors. researchgate.netacs.org

The piezoelectric properties of YxAl1-xN are a major area of research. Theoretical studies predict a significant enhancement of the piezoelectric coefficient (d33) with increasing yttrium content. iaea.orggoogle.commdpi.com However, experimental results, while showing an increasing trend, have so far remained below the theoretically predicted values. aip.orgiaea.org For example, some studies have reported an increase in the piezoelectric response up to 12 pC/N for a yttrium concentration of 20%. researchgate.net The discrepancy between theoretical and experimental values is an area of active investigation. aip.orgdoaj.org

Properties of YxAl1-xN Alloys
Yttrium Content (x)Crystal StructureBandgap (eV)Piezoelectric Coefficient (d33)Growth MethodReference
0.04Wurtzite--Reactive Magnetron Sputtering diva-portal.org
0.13Wurtzite--Reactive Magnetron Sputtering diva-portal.org
0.22Wurtzite4.5-Reactive Magnetron Sputtering diva-portal.org
<0.116Wurtzite-Increasing with xReactive Co-sputtering iaea.org
0.20Wurtzite-~12 pC/NSputtering researchgate.net
>0.30Wurtzite--MOCVD compoundsemiconductor.net

Yttrium Gallium Nitride (YGaN) Alloys

Yttrium gallium nitride (YGaN) is another ternary alloy system that has been explored, although to a lesser extent than YAlN. The combination of YN with gallium nitride (GaN) offers pathways to engineer materials with properties suitable for electronic and optoelectronic applications. Studies have investigated the potential of forming GaxY1-xN alloys. researchgate.net

Doping with Transition Metals (e.g., Niobium, Zirconium)

Doping this compound with transition metals like niobium (Nb) and zirconium (Zr) has been investigated as a method to enhance its mechanical properties for applications such as optical coatings. mdpi.com First-principles studies have shown that the addition of Nb and Zr into the YN matrix can significantly improve its mechanical characteristics. mdpi.com

Research Findings: A computational study explored the effects of alloying YN with Nb and Zr. The results indicated that these additions have a profound effect on the mechanical properties. mdpi.com

The bulk modulus was the most affected property, showing an increase of up to 26.48% with the addition of niobium. mdpi.com

The Vickers hardness also increased, though to a lesser extent (6.128%). mdpi.com

Co-alloying with both Nb and Zr was also investigated, showing that the mechanical properties could be tuned by varying the relative concentrations of the dopants. mdpi.com

These findings suggest that doping YN with transition metals is a viable strategy to produce harder and more robust materials suitable for demanding applications. mdpi.com

Comparison with Scandium-Based Nitride Alloys

This compound-based alloys, particularly YxAl1-xN, are often compared to their scandium-based counterparts, ScxAl1-xN, which are known for their exceptional piezoelectric and ferroelectric properties. frontiersin.orgfraunhofer.demdpi.com

Similarities:

Both Y and Sc belong to the same group in the periodic table, leading to similar chemical properties and electronic configurations in their outermost shells. frontiersin.orguni-freiburg.de

Alloying AlN with either YN or ScN leads to a significant enhancement in the piezoelectric response. aip.orgaps.org This is attributed to the flattening of the energy landscape as the larger Y or Sc ions are incorporated into the wurtzite AlN lattice.

Both YxAl1-xN and ScxAl1-xN are predicted to exhibit ferroelectric properties. fraunhofer.desemiconductor-today.com

Differences:

Cost and Abundance: Yttrium is significantly more abundant and less expensive than scandium, making YxAl1-xN a more economically viable alternative for large-scale industrial applications. frontiersin.orguni-freiburg.de

Phase Stability: Theoretical calculations suggest that YxAl1-xN can maintain its wurtzite structure up to a higher concentration of the group IIIB element (x ≈ 0.75 for Y) compared to ScxAl1-xN (x ≈ 0.55). frontiersin.orgaip.org This higher stability in the wurtzite phase could potentially lead to even greater enhancements in the piezoelectric coefficient. frontiersin.orgfrontiersin.org

Thermal Conductivity: The thermal conductivity of YxAl1-xN has been found to be lower than that of ScxAl1-xN for all studied compositions. aip.orgaip.org This is attributed to stronger phonon-alloy scattering in YxAl1-xN due to the larger mass and size difference between Y and Al atoms compared to Sc and Al. aip.org

Comparison of Yttrium- and Scandium-Based Nitride Alloys
PropertyYttrium Aluminum Nitride (YxAl1-xN)Scandium Aluminum Nitride (ScxAl1-xN)Reference
CostLowerHigher frontiersin.orguni-freiburg.de
Wurtzite Phase Stability Limit (x)~0.75~0.55 aip.org
Piezoelectric EnhancementSignificant, predicted to surpass ScAlN at higher xVery high, well-established mdpi.comaps.org
Thermal ConductivityLowerHigher aip.orgaip.org
FerroelectricityPredicted/ObservedObserved fraunhofer.desemiconductor-today.com

Heterostructure Development and Interfacial Engineering

The development of heterostructures, which are interfaces between two different semiconductor materials, is a cornerstone of modern electronics and optoelectronics. The unique properties that arise at the interface of these materials can be exploited to create novel devices with enhanced performance.

Growth of this compound/Gallium Nitride Heterostructures

The growth of YN/GaN heterostructures is a promising area of research for the development of next-generation high-electron-mobility transistors (HEMTs). vr.se The goal is to leverage the properties of YN to enhance the performance of GaN-based devices.

Research and Development: Researchers have successfully fabricated AlYN/GaN heterostructures using MOCVD, a significant milestone as previous methods were limited to magnetron sputtering. compoundsemiconductor.netinnovations-report.com This development opens the door for industrial-scale production. rootsaid.com

Key findings from recent research include:

The successful deposition of thick AlYN layers with high yttrium concentrations (over 30%). compoundsemiconductor.netinnovations-report.com

The fabrication of AlYN/GaN heterostructures with precisely controlled yttrium concentrations up to 16%, exhibiting excellent structural quality and electrical properties. compoundsemiconductor.netinnovations-report.com

The observation of a two-dimensional electron gas (2DEG) at the AlYN/GaN interface, with optimal properties found at a yttrium concentration of around 8%. innovations-report.comrootsaid.com The 2DEG is a sheet of electrons confined at the interface, which enables high electron mobility.

Impressive electrical properties have been measured, including high electron mobility, particularly at low temperatures (over 3000 cm²/Vs at 7 K). compoundsemiconductor.netrootsaid.com

These results demonstrate the significant potential of YN-based heterostructures for high-frequency and high-power electronic applications. The ability to grow these structures on large-area substrates like SiC further underscores their commercial viability. compoundsemiconductor.netrootsaid.com The ongoing research focuses on further understanding the structural and chemical properties of these heterostructures to unlock their full potential. compoundsemiconductor.net

Metal/Semiconductor Superlattices with this compound

This compound (YN) is recognized as a promising semiconductor material for integration into metal/semiconductor superlattices, which are artificially structured materials composed of alternating thin layers of a metal and a semiconductor. researchgate.netmdpi.comaip.orgaip.org These structures are of significant interest for a variety of applications, including thermoelectrics and optoelectronics, due to their unique electronic and thermal properties that can be engineered by controlling the layer thicknesses and material compositions. researchgate.netnumberanalytics.com The compatibility of YN's rocksalt crystal structure with various metallic transition metal nitrides (TMNs) like Zirconium Nitride (ZrN) and Hafnium Nitride (HfN) allows for the epitaxial growth of high-quality superlattices. aip.org

Research into YN-based superlattices often focuses on leveraging the quantum confinement effects and the numerous interfaces to tune material properties. numberanalytics.com For instance, in thermoelectric applications, the interfaces in metal/semiconductor superlattices are designed to scatter phonons more effectively than electrons, thereby reducing the lattice thermal conductivity without significantly degrading the electrical conductivity, a key requirement for a high thermoelectric figure of merit (ZT). researchgate.net Thermal conductivity measurements on similar ZrN/ScN metal/semiconductor superlattices have demonstrated the effect of incoherent phonon boundary scattering at the interfaces, leading to a reduction in thermal conductivity as the interface density increases. researchgate.net

First-principles studies based on density functional theory (DFT) have been instrumental in predicting and understanding the properties of YN and its superlattices. researchgate.netaip.org These calculations have explored the electronic band structure, finding YN to be an indirect bandgap semiconductor. aip.orgresearchgate.net The formation of superlattices, such as those combining YN with Scandium Nitride (ScN), has been investigated theoretically, predicting that these systems can exhibit direct band gaps, which is advantageous for optoelectronic devices. researchgate.net

The table below summarizes key properties of this compound relevant to its use in superlattices, alongside properties of common metallic transition metal nitrides used as the metal component in such structures.

PropertyThis compound (YN)Zirconium Nitride (ZrN)Hafnium Nitride (HfN)
Crystal Structure RocksaltRocksaltRocksalt
Lattice Constant (Å) 4.87 - 4.894 mdpi.comaip.org~4.58~4.52
Type Semiconductor researchgate.netmdpi.comMetal aip.orgMetal researchgate.net
Bandgap (Indirect) 0.21 - 0.8 eV aip.orgresearchgate.net--
Melting Temperature (°C) ~2600 aip.org~2980~3330

Orbital Hybridization at this compound Interfaces

Orbital hybridization at the interface between two different materials is a critical phenomenon that dictates the electronic, magnetic, and chemical properties of the heterostructure. acs.orgyoutube.com It involves the mixing of atomic orbitals from the constituent atoms at the interface to form new hybrid orbitals. youtube.com This reconstruction of electronic states can lead to emergent phenomena not present in the bulk parent materials.

In the context of this compound-based systems, orbital hybridization is a key factor at interfaces with other materials, such as in metal/semiconductor superlattices or in heterostructures with other nitrides. For example, in AlYN/GaN heterostructures, the properties of the two-dimensional electron gas (2DEG) formed at the interface are directly influenced by the electronic coupling between the AlYN and GaN layers. innovations-report.com The precise nature of the bonding and the alignment of energy bands, which are governed by orbital overlap and hybridization, determine charge transfer and carrier confinement. innovations-report.com

While direct experimental reports detailing orbital hybridization specifically at YN interfaces are not abundant, theoretical studies provide significant insight. Density functional theory (DFT) calculations, which model the electronic structure from first principles, inherently account for the effects of orbital hybridization. When modeling a YN/ZrN interface, for instance, DFT would reveal the changes in the partial density of states (PDOS) for the Y, Zr, and N atoms near the interface compared to their bulk counterparts. A broadening or shifting of peaks in the PDOS, or the appearance of new states in the bandgap, would indicate significant orbital hybridization. acs.org This hybridization between the Y 4d, Zr 4d, and N 2p orbitals across the interface governs the Schottky barrier height, a crucial parameter for thermionic and thermoelectric devices.

The strength of the hybridization can influence various material properties. For instance, in doped YN systems, such as Mn-doped YN, the hybridization between the Mn 3d orbitals and the N 2p orbitals is fundamental to understanding the resulting magnetic properties. researchgate.net Similarly, at an interface between a ferromagnetic metal and YN, the hybridization of orbitals can lead to the formation of hybrid interfacial states with unique spin characteristics, a phenomenon explored in the field of spintronics. nih.gov The interaction between the d-orbitals of the transition metal (like Yttrium) and the p-orbitals of Nitrogen is a defining characteristic of transition metal nitrides, and its modification at an interface is a powerful tool for materials engineering.

Emerging Applications and Functionalization of Yttrium Nitride

Yttrium Nitride in High-Frequency and High-Power Electronics

This compound is emerging as a critical component in the advancement of high-frequency and high-power electronic devices. fraunhofer.de Its beneficial properties, especially when alloyed with aluminum nitride (AlN) to form aluminum this compound (AlYN), are paving the way for more efficient and powerful electronics. innovations-report.comrootsaid.com The adaptability of AlYN's lattice structure to that of gallium nitride (GaN) is a key factor in developing semiconductor components with enhanced performance and reliability. rootsaid.comeenewseurope.com Researchers have successfully fabricated AlYN/GaN heterostructures with adjustable yttrium concentrations, demonstrating excellent structural quality and electrical properties. eenewseurope.comcompoundsemiconductor.net These heterostructures are promising for enabling the next generation of high-frequency and high-power devices. eenewseurope.com

This compound is being explored as an electronically active layer in diodes and transistors. arxiv.orgresearchgate.net As a semiconductor, its properties can be tuned, for instance through the creation of vacancies in its structure, to meet the specific requirements of electronic devices. arxiv.org Theoretical studies suggest that the semiconducting nature of face-centered cubic (fcc) YN makes it suitable for use as an active layer in such components. arxiv.org The information derived from first-principles studies on YN's electronic and structural properties is considered valuable for its application in diodes and transistors. researchgate.netresearchgate.net

A significant area of development for this compound is in High Electron Mobility Transistors (HEMTs), particularly in the form of AlYN/GaN heterostructures. innovations-report.com These heterostructures can induce a two-dimensional electron gas (2DEG), a crucial feature for HEMT operation. rootsaid.comeenewseurope.com Research has shown that optimal 2DEG properties in AlYN/GaN heterostructures are achieved at a yttrium concentration of about 8%. innovations-report.comeenewseurope.com This leads to impressive values for sheet resistance, electron density, and electron mobility, highlighting the potential of AlYN for high-performance HEMTs. fraunhofer.decompoundsemiconductor.net At low temperatures (7K), a significant increase in electron mobility to over 3000 cm²/Vs has been observed, which is a critical finding for the development of these advanced transistors. fraunhofer.derootsaid.com The successful growth of AlYN/GaN heterostructures on 4-inch silicon carbide (SiC) substrates using metal-organic chemical vapor deposition (MOCVD) underscores the potential for industrial-scale production. innovations-report.comeenewseurope.com

PropertyValueConditionsReference
Optimal Yttrium Concentration for 2DEG~8%in AlYN/GaN heterostructures innovations-report.comeenewseurope.com
Electron Mobility>3000 cm²/Vsat 7 K fraunhofer.derootsaid.com

Non-Volatile Memory Device Architectures

The ferroelectric properties of this compound alloys, specifically AlYN, make them highly suitable for non-volatile memory (NVM) applications. rootsaid.comfrontiersin.org Ferroelectric materials can maintain their electrical polarization even when the power is off, a critical characteristic for storing data reliably without a continuous power supply. rootsaid.com This property allows for the creation of memory bits where the polarization state represents a '0' or '1'. rootsaid.com A key advantage of AlYN is that it does not have significant limitations on layer thickness, which is beneficial for designing and fabricating NVM devices. rootsaid.com The discovery of ferroelectricity in nitride semiconductors has opened up a wide range of potential applications, including non-volatile memory and ferroelectric resistive memory. frontiersin.orguni-freiburg.de

Role in Thermoelectric and Thermionic Energy Conversion

This compound is a promising material for solid-state energy conversion technologies, including thermoelectric and thermionic devices. aip.org Thermoelectric devices can convert heat directly into electricity (Seebeck effect) or use electricity for cooling (Peltier effect). diva-portal.org YN is considered a promising semiconductor for use in metal/semiconductor superlattices for thermoelectric applications. aip.orgresearchgate.net First-principles studies have been conducted to understand its electronic structure, vibrational spectrum, and thermal properties to assess its potential for these applications. aip.orgaip.org

Thermionic energy conversion, which involves the emission of electrons from a hot surface to a cooler one across a vacuum gap, is another area where YN shows promise. nasa.govfrontiersin.org The efficiency of thermionic converters is highly dependent on the work functions of the emitter and collector materials. frontiersin.org this compound's properties are being studied to understand its potential role in enhancing the performance of these energy conversion systems. aip.org

This compound as Diffusion Barriers and Buffer Layers in Devices

This compound is recognized for its potential use as a diffusion barrier and buffer layer in electronic devices. arxiv.orgripublication.com In the electronics industry, transition metal nitrides are important for applications such as electric contacts and diffusion barriers. arxiv.org When a silicon surface is nitrided prior to the deposition of yttrium, the reaction between yttrium and silicon during subsequent oxidation is significantly impeded, indicating the effectiveness of the nitride layer as a diffusion barrier. rutgers.edu

Furthermore, YN is considered a potential buffer layer for the growth of other nitride films, such as gallium nitride (GaN). wikipedia.org The lattice structure of YN differs by only about 8% from that of GaN, making it a suitable intermediary layer between a substrate and the GaN crystal. wikipedia.org The growth of YN on GaN templates has been investigated, showing that the GaN template provides a more compliant substrate for incorporating a higher amount of yttrium in AlYN alloys. d-nb.info These findings support the use of YN as a buffer layer to improve the quality of subsequently grown nitride films. researchgate.net

Surface Functionalization for Gas Sensing and Scavenging

While direct research on this compound for gas sensing and scavenging is limited in the provided context, the study of surface properties is crucial for such applications. The high degree of oxidation observed in YN thin films is a significant challenge that needs to be addressed for many of its applications. frontiersin.org This susceptibility to oxidation, however, could potentially be harnessed for scavenging oxygen or other reactive gases in specific environments. The interaction of gases with the YN surface would lead to changes in its electrical or optical properties, forming the basis for a sensing mechanism. Further research into the surface chemistry and functionalization of this compound is necessary to explore its full potential in gas sensing and scavenging applications.

Advanced Characterization Techniques in Yttrium Nitride Research

X-ray Diffraction (XRD) for Structural Determination

X-ray diffraction (XRD) is a primary and indispensable tool for determining the crystal structure and phase purity of yttrium nitride. rms-foundation.che3s-conferences.orgdrawellanalytical.com This non-destructive technique relies on the principle of Bragg's law, where X-rays are diffracted by the crystalline lattice of a material, producing a unique diffraction pattern that serves as a fingerprint of its atomic arrangement. drawellanalytical.com

In the study of this compound, XRD is routinely employed to confirm the formation of the desired crystal structure. researchgate.net YN typically crystallizes in the rock-salt (B1) structure, a defining characteristic that is readily identified through XRD analysis. researchgate.net Research has confirmed that YN crystals produced by methods such as sublimation–recombination exhibit the rock-salt structure with a lattice constant of 4.88 Å. researchgate.net The calculated lattice parameter for rock-salt YN is also reported as a = 4.88Å. uni-freiburg.de

Furthermore, XRD is instrumental in identifying any secondary phases or impurities that may be present in the sample. For instance, due to the high reactivity of this compound with air, it can readily convert to yttria (Y₂O₃). researchgate.net XRD patterns can detect the presence of cubic yttria in samples exposed to air for a limited time. researchgate.net In the synthesis of more complex yttrium-containing nitrides, such as Y₅N₁₄ synthesized under high pressure, single-crystal X-ray diffraction is essential for revealing intricate crystal structures, including the presence of distinct nitrogen dimers. acs.org

The technique is also used to assess the crystal quality of YN and its alloys. For example, in studies of YxAl1-xN films, XRD peak positions are analyzed to determine changes in lattice parameters as a function of yttrium concentration. A decrease in the intensity of symmetric XRD peaks can indicate a decline in crystal quality at higher alloy concentrations. uni-freiburg.de

Table 1: XRD Findings for this compound and Related Compounds

Sample Synthesis Method Crystal Structure Lattice Constant (a) Key Findings Reference
This compound (YN) Sublimation-recombination Rock-salt (B1) 4.88 Å Confirmed rock-salt structure. researchgate.net
This compound (YN) Theoretical Calculation Rock-salt 4.88 Å Calculated lattice parameter. uni-freiburg.de
Y₅N₁₄ High-pressure synthesis Tetragonal (P4/mbm) - Revealed three distinct types of nitrogen dimers. acs.org
YxAl1-xN films Sputtering Wurtzite/Rock-salt Varies with x Showed phase transition and changes in crystal quality with Y concentration. uni-freiburg.de
This compound (YN) Exposed to air Rock-salt with Y₂O₃ - Detected conversion to cubic yttria. researchgate.net

Electron Microscopy Techniques

Electron microscopy provides high-resolution imaging and analytical capabilities that are crucial for understanding the microstructure and elemental composition of this compound materials.

High-Resolution Transmission Electron Microscopy (HRTEM)

High-Resolution Transmission Electron Microscopy (HRTEM) is a powerful technique that allows for the direct visualization of the atomic lattice of materials. bris.ac.uk This capability is particularly valuable in the study of crystalline materials like this compound, where understanding the arrangement of atoms at interfaces and within the crystal is critical.

HRTEM has been employed to investigate the microstructure of this compound thin films and nanocomposites. researchgate.net For instance, in the study of Ti-Y-O-N films, HRTEM is used to examine the influence of yttrium content on the film's microstructure at the nanoscale. researchgate.net In other research involving silicon nitride ceramics with yttrium-containing additives, HRTEM, combined with focus-variation phase-reconstruction methods, has enabled the imaging of atomic structures at grain boundaries with sub-angstrom resolution. capes.gov.brlbl.gov These studies can reveal the segregation of yttrium ions to amorphous boundary layers. capes.gov.brlbl.gov

Selected area electron diffraction (SAED), a technique often performed within a TEM, provides crystallographic information from small selected areas of the sample. bris.ac.uk For Y/Sialon thin films, SAED patterns have been used to confirm their amorphous nature, which corroborates findings from XRD analysis. mdpi.com However, HRTEM images of the same films revealed the presence of nanocrystallites with ordered lattice fringes within the amorphous matrix, demonstrating the technique's ability to identify localized crystallinity that may not be detected by bulk characterization methods. mdpi.com

Scanning Electron Microscopy (SEM) and Energy Dispersive Spectroscopy (EDS)

Scanning Electron Microscopy (SEM) is a versatile technique used to obtain high-resolution images of the surface topography of materials. nanoscience.comrtilab.com When coupled with Energy Dispersive Spectroscopy (EDS), SEM becomes a powerful tool for elemental analysis, allowing for the qualitative and semi-quantitative determination of the elemental composition of a sample. nanoscience.commdpi.comunimelb.edu.au

In this compound research, SEM is frequently used to characterize the morphology of synthesized powders, thin films, and bulk crystals. researchgate.net For example, SEM images of Y/Sialon thin films deposited at different substrate temperatures have been used to investigate their surface morphologies. mdpi.com

EDS analysis is crucial for confirming the presence and distribution of yttrium and nitrogen in the samples. mdpi.comiagi.or.id It can provide elemental maps, showing the spatial distribution of different elements across the sample's surface. researchgate.netresearchgate.net For instance, in the study of nitride precipitates in steel, STEM-EDS elemental mapping can show the distribution of these precipitates, although nanosized precipitates containing yttrium may not be visible at lower magnifications. researchgate.net In the synthesis of this compound crystals, EDS results, in conjunction with other techniques like XRD and HRTEM, can help deduce the presence of non-crystalline phases of yttrium, which may contribute to higher yttrium content in the EDS results. jim.org.cn It is important to note that for light elements like nitrogen, EDS results can have a higher level of error, and the main nitrogen peak may overlap with other elements, potentially leading to over- or underestimation. mdpi.com

Table 2: Electron Microscopy Findings for Yttrium-Containing Nitrides

Technique Sample Key Findings Reference
HRTEM/SAED Y/Sialon thin films Confirmed amorphous nature with embedded nanocrystallites. Atomic d-spacing of ~0.2514 nm provided evidence for beta-sialon nanocrystallites. mdpi.com
HRTEM Y₂O₃-containing Si₃N₄ ceramic Imaged atomic structure of grain boundaries, revealing segregation of yttrium ions to amorphous boundary layers. capes.gov.brlbl.gov
SEM Y/Sialon thin films Investigated surface morphology as a function of substrate temperature. mdpi.com
STEM-EDS Nitride precipitates in steel Mapped the distribution of nitride precipitates. researchgate.net
EDS YN crystals In conjunction with other techniques, suggested the presence of a non-crystalline yttrium phase. jim.org.cn

Vibrational and Spectroscopic Analysis

Vibrational and spectroscopic techniques provide insights into the chemical bonding, electronic structure, and optical properties of this compound.

Fourier Transform Infrared Spectroscopy (FTIR)

Fourier Transform Infrared Spectroscopy (FTIR) is a technique used to obtain an infrared spectrum of absorption or emission of a material. wikipedia.org The resulting spectrum represents a fingerprint of the sample with absorption peaks corresponding to the frequencies of vibrations between the bonds of the atoms in the material. wikipedia.org

In the context of yttrium-containing compounds, FTIR has been used to study the interaction between nitric oxide and yttrium barium copper oxide, where it helped in the identification of formed nitride, nitrate, and nitrite (B80452) groups. acs.org For yttrium oxide systems, FTIR spectra show absorption bands around 500 cm⁻¹ and 600 cm⁻¹, which are attributed to the oxygen-metal bonds. researchgate.net While direct FTIR studies solely on this compound are less commonly reported in the provided context, the technique is valuable for identifying chemical bonds and functional groups, which can be particularly useful for detecting oxidation or the presence of organic residues from synthesis processes.

Photoluminescence (PL) Spectroscopy

Photoluminescence (PL) spectroscopy is a non-destructive method of probing the electronic structure of materials. mdpi.com It involves exciting a sample with a light source, which causes electrons to move to higher energy states. When these electrons return to their ground state, they emit light, and the spectrum of this emitted light provides information about the material's band gap and defect states. mdpi.com

In this compound research, PL spectroscopy is used to investigate its optical properties. jim.org.cn The PL spectrum of this compound crystals has been shown to indicate the presence of a large number of nitrogen vacancies. jim.org.cn In studies of yttrium-doped materials, such as yttrium-doped zinc oxide thin films, PL spectra are used to analyze the effect of the dopant on the optical properties. For instance, the introduction of yttrium can lead to the quenching of certain emission bands, such as the green emission in zinc oxide. researchgate.net Similarly, in yttrium-incorporated polymeric carbon nitride, a decrease in the emission intensity in the PL spectra suggests a facilitated separation of excitons. rsc.org

The PL properties of materials containing yttrium can be tuned for various applications. For example, room temperature tunable blue-green photoluminescence has been observed in nanocrystalline (Pb₁₋ₓSrₓ)TiO₃ thin films grown on yttrium-doped zirconia substrates. aip.org

Table 3: Spectroscopic Analysis of Yttrium-Containing Compounds

Technique Sample Key Findings Reference
FTIR YBa₂Cu₃O₇ + NO Identified the formation of nitride, nitrate, and nitrite groups. acs.org
FTIR Y₂O₃ systems Showed absorption bands around 500-600 cm⁻¹ corresponding to Y-O bonds. researchgate.net
PL YN crystals Indicated the presence of a high concentration of nitrogen vacancies. jim.org.cn
PL Y-doped ZnO thin films Showed that yttrium doping quenches the green emission band. researchgate.net
PL Y-incorporated CNGO A decrease in emission intensity suggested facilitated exciton (B1674681) separation. rsc.org
PL (Pb₁₋ₓSrₓ)TiO₃ on YSZ Observed tunable blue-green photoluminescence at room temperature. aip.org

Auger Electron Spectroscopy and X-ray Photoelectron Spectroscopy (XPS)

Auger Electron Spectroscopy (AES) and X-ray Photoelectron Spectroscopy (XPS) are powerful surface-sensitive techniques used to determine the elemental composition and chemical states of this compound films.

Auger Electron Spectroscopy (AES) is particularly useful for analyzing the surface chemistry and cleanliness of materials. nasa.gov In the context of nitrides, AES can be employed for depth profiling to understand the distribution of nitrogen within a sample. mdpi.com However, the analysis of nitrogen in the presence of titanium can be challenging due to the overlapping of their principal Auger transitions. mdpi.com

X-ray Photoelectron Spectroscopy (XPS) provides detailed information about the chemical bonding and elemental composition at the surface of a material. ntu.edu.tw For this compound, XPS is instrumental in verifying the stoichiometry and identifying the presence of contaminants, such as oxides, which can significantly impact the material's properties. aip.org For instance, XPS analysis of yttrium silicide films exposed to oxygen at various temperatures can reveal the extent of oxidation. researchgate.net Studies on yttrium-incorporated polymeric carbon nitride have utilized XPS to confirm the presence of yttrium and analyze changes in the chemical states of carbon and nitrogen after operation. rsc.org

TechniqueInformation ObtainedApplication in YN Research
AES Elemental composition, Surface cleanliness, Depth profilingAnalyzing surface chemistry, Determining nitrogen distribution nasa.govmdpi.com
XPS Elemental composition, Chemical bonding statesVerifying stoichiometry, Detecting oxygen contamination, Analyzing chemical state changes aip.orgresearchgate.netrsc.org

Electron Energy Loss Spectroscopy (EELS)

Electron Energy Loss Spectroscopy (EELS) is a technique that probes the electronic structure and dielectric properties of materials by analyzing the energy lost by electrons as they pass through a sample. In this compound research, EELS is crucial for understanding its plasmonic properties and band structure.

Recent first-principles calculations have used EELS to demonstrate that nodal-line semimetallic this compound can be tuned into a type-I natural hyperbolic material. optica.org These studies show that pristine YN exhibits a set of high-energy plasmon peaks around 12 eV. optica.org By introducing electron doping, anisotropic low-energy plasmon modes can be induced, which is a promising characteristic for the development of nontrivial plasmon behaviors. researchgate.netoptica.org EELS mapping, in conjunction with scanning transmission electron microscopy (STEM), can also be used to confirm the distribution of dopant elements within the material. researcher.life

FeatureObservation in YNSignificance
High-Energy Plasmons Peaks around 12 eV in pristine YN optica.orgPotential for ultraviolet optical devices optica.org
Low-Energy Plasmons Induced by electron doping, anisotropic researchgate.netoptica.orgPlatform for studying hyperbolic plasmons optica.org

Spectroscopic Ellipsometry

Spectroscopic ellipsometry is a non-destructive optical technique used to determine the thickness and optical constants (refractive index n and extinction coefficient k) of thin films. researchgate.net For this compound and related materials, it is a key method for characterizing their optical properties.

Studies on yttrium aluminum nitride (YAlN) thin films have used spectroscopic ellipsometry to measure the decrease in the band gap with increasing yttrium content. dntb.gov.ua This technique is also employed to investigate the optical properties of other nitride and oxide films, providing valuable data for their application in optical coatings and electronic devices. aip.org For photochromic oxygen-containing yttrium hydride films, spectroscopic ellipsometry is used to determine the optical constants throughout the film's thickness, which is essential for understanding their light-modulating behavior. researchgate.net

Electrical and Transport Characterization Methods

The electrical properties of this compound are fundamental to its potential applications in electronic devices. A variety of methods are used to characterize these properties, providing data on resistivity, carrier concentration, and dielectric behavior.

Four-Point Probe Resistivity Measurements

The four-point probe method is a standard technique for measuring the electrical resistivity of materials, particularly thin films and semiconductors. electronicdesign.comtek.com It involves passing a current through two outer probes and measuring the voltage across the two inner probes, which eliminates errors from contact resistance. electronicdesign.comiitr.ac.in

This method is widely applicable for determining the sheet resistance and bulk resistivity of various materials. pveducation.org The resistivity of a material is a crucial parameter that is influenced by factors such as doping, processing, and temperature. tek.comiitr.ac.in For this compound films, four-point probe measurements would provide essential data on their conductivity, which is a key factor for their use in electronic applications.

Capacitance-Voltage (CV) and Current-Voltage (IV) Characterization

Capacitance-Voltage (C-V) and Current-Voltage (I-V) measurements are fundamental electrical characterization techniques used to assess the properties of semiconductor devices and dielectric materials. up.ac.zapsu.edu

Capacitance-Voltage (C-V) Characterization is used to investigate the doping profile, interface quality, and dielectric properties of materials. arxiv.org In metal-insulator-semiconductor (MIS) structures, C-V measurements can reveal information about the flat-band voltage, oxide thickness, and the presence of interface charges. biomedres.us For yttrium-based oxide materials, C-V curves are used to study their ferroelectric properties. researchgate.net

Current-Voltage (I-V) Characterization provides information about the conduction mechanisms and breakdown characteristics of a material. science.gov In yttrium oxide-based resistive random-access memory (RRAM) devices, I-V measurements show bipolar resistive switching behavior. aip.org For heterojunction diodes, I-V characteristics are used to determine parameters like the ideality factor and barrier height. researchgate.net

These techniques are essential for evaluating the performance and reliability of this compound in electronic device applications.

Scanning Spreading Resistance Microscopy (SSRM)

Scanning Spreading Resistance Microscopy (SSRM) is a powerful analytical technique derived from atomic force microscopy (AFM) used to investigate the local electrical properties of materials at the nanoscale. parksystems.combruker.com It simultaneously provides a topographical map of the sample surface and a two-dimensional map of its local resistance. bruker.com The technique is particularly valuable for characterizing semiconductor materials, offering insights into dopant concentrations and distributions. parksystems.comresearchgate.net

The fundamental principle of SSRM involves scanning a sharp, conductive probe across the cross-section of a sample while applying a DC bias voltage. hitachi-hightech.commst.or.jp The resulting current flowing between the tip and the sample is measured. This current is primarily governed by the "spreading resistance" of the material in the immediate vicinity of the probe tip. mst.or.jp To ensure a good ohmic contact, a high force is typically applied to the probe to penetrate any native oxide layer on the sample surface. parksystems.com The measured resistance is then calculated using Ohm's law (R = V/I) and correlated to the local resistivity and carrier concentration of the material. parksystems.com

In the context of this compound (YN) research, SSRM can be a critical tool for characterizing the uniformity of electrical properties across thin films and identifying localized defects or variations in carrier concentration. While specific research applying SSRM directly to pure YN is not extensively documented in readily available literature, its application to other nitride semiconductors and related materials demonstrates its potential. For instance, SSRM has been successfully used to map the two-dimensional dopant distribution in silicon solar cells and characterize different emitter regions. researchgate.net This capability is directly transferable to the study of YN, where understanding the distribution of defects or unintentional dopants is crucial for optimizing its electronic and optical performance.

The spatial resolution of SSRM is determined by the sharpness of the probe tip, with modern diamond-coated tips offering resolutions down to the nanometer scale. mst.or.jp This high resolution makes it possible to study features such as grain boundaries, interfaces in multilayer structures, and localized defects within the YN lattice.

FeatureDescription
Principle Measures local resistance by scanning a conductive AFM tip across a biased sample. parksystems.com
Primary Measurement Spreading resistance, which is correlated to local resistivity and carrier concentration. mst.or.jp
Key Advantage Provides high-resolution, two-dimensional mapping of electrical properties. bruker.com
Application in YN Characterization of electrical uniformity, dopant/defect distribution, and grain boundary analysis.

Ion Beam Analysis (e.g., Rutherford Backscattering Spectroscopy - RBS)

Ion Beam Analysis (IBA) encompasses a suite of techniques that use energetic ion beams (typically in the MeV range) to probe the elemental composition and structure of the near-surface region of materials. diva-portal.orglu.se Among these, Rutherford Backscattering Spectroscopy (RBS) is a prominent and powerful non-destructive technique for determining the stoichiometry, elemental depth profile, and thickness of thin films without the need for reference standards. lu.seeag.com

The principle of RBS involves directing a beam of high-energy ions, such as Helium-4 (He⁴⁺ or alpha particles), onto the target material. eag.com A small fraction of these ions undergoes elastic collisions with the nuclei of the atoms in the sample and are scattered backward into a detector. diva-portal.org The energy of a backscattered ion depends on two main factors: the mass of the target atom it collided with (kinematic factor) and the depth at which the collision occurred (energy loss factor). eag.com Heavier target nuclei result in a higher energy for the backscattered ion, while ions that travel deeper into the material lose more energy and are detected with lower final energy. By analyzing the energy spectrum of the backscattered ions, one can obtain a quantitative depth profile of the elements within the film. diva-portal.org

In the research of this compound and related materials, RBS is frequently employed to verify the composition and thickness of deposited films. For example, studies on yttrium-doped aluminum nitride (AlN) thin films have utilized RBS to determine their stoichiometry and the thickness of the deposited layers. researchgate.netx-mol.com Researchers used a 2 MeV He⁺⁺ beam to confirm the presence of aluminum, nitrogen, and the yttrium dopant in the prepared samples. researchgate.net Similarly, RBS has been used to analyze yttrium oxy-hydride (YHO) thin films to determine their total areal thickness. diva-portal.org

These applications demonstrate the utility of RBS in YN research for:

Stoichiometry Determination : Quantitatively measuring the yttrium-to-nitrogen ratio is crucial, as deviations from the ideal 1:1 stoichiometry can significantly impact the material's properties.

Film Thickness Measurement : Accurately determining the thickness of YN films is essential for device fabrication and for correlating physical properties with film dimensions.

Impurity and Dopant Analysis : RBS can detect and quantify the concentration and depth distribution of heavier impurities or dopants within the YN film. diva-portal.org

The following table summarizes findings from RBS analysis on yttrium-containing nitride and oxy-hydride films, illustrating the type of data that can be obtained.

Material SystemIon BeamInformation ObtainedReference
Yttrium-doped Aluminum Nitride (AlN:Y)335 keV protons (for irradiation), 2 MeV He⁺⁺ (for RBS)Stoichiometry and thickness of the as-deposited films. researchgate.netx-mol.com researchgate.netx-mol.com
Yttrium Oxy-Hydride (YHO)2.0 MeV He⁺Total areal thickness of the film. diva-portal.org diva-portal.org
Gadolinium-doped Aluminum Nitride (AlN:Gd)2 MeV He⁺⁺Confirmation of Al, N, and Gd presence and film properties. researchgate.net researchgate.net

Future Research Directions and Challenges in Yttrium Nitride

Addressing Oxidation Affinity and Material Stability

A primary obstacle in the practical application of yttrium nitride is its pronounced tendency to oxidize. frontiersin.org YN is highly unstable in air, with crystals spontaneously converting to yttria (Yttrium(III) oxide) within just 2-4 hours of exposure at room temperature. researchgate.net This high degree of oxidation presents a consistent challenge in the growth and handling of YN thin layers and is a major hurdle for its industrial use. frontiersin.orgfraunhofer.de The underlying reason for this instability is yttrium's strong affinity for oxygen; the Y-O bond has a high dissociation energy. mdpi.com

Current research focuses on developing effective passivation strategies to protect the material from environmental degradation. One promising approach is the use of protective capping layers. For instance, the use of an aluminum nitride (AlN) passivation layer has demonstrated positive results in reducing the oxidation of YN thin films. frontiersin.org While pure YN is unstable, the addition of yttrium to other materials, such as aluminide coatings, has been shown to improve the chemical stability of the resulting passive film. researchgate.net Exploring novel passivation materials and techniques is critical for enhancing the material's stability and enabling its use in electronic devices. compoundsemiconductor.net

Overcoming Discrepancies Between Theoretical Predictions and Experimental Results

A significant challenge in the study of this compound lies in the notable discrepancies between theoretical predictions and experimental findings. frontiersin.orgresearchgate.net This is particularly evident in the calculation of its fundamental electronic properties, such as the band gap. First-principles calculations based on Density Functional Theory (DFT) have produced a wide range of values for the band gap of rocksalt YN, with the exact value remaining unclear. aip.orgpurdue.edu

Different computational methods and approximations have yielded varied results. For example, calculations using the generalized gradient approximation (GGA) have suggested an indirect Γ-X band gap of around 0.21-0.31 eV. aip.orgarxiv.org In contrast, other approaches like the screened exchange local-density approximation and G0W0 calculations predict a larger indirect band gap in the range of 0.85-0.97 eV. aip.orgpurdue.eduarxiv.org These theoretical inconsistencies make it difficult to predict the material's behavior accurately and design devices based on it. Bridging this gap requires both refining theoretical models to better account for electron interactions and improving experimental techniques to synthesize high-purity, defect-free YN crystals for more accurate measurements. researchgate.net

Computational MethodPredicted Indirect Band Gap (eV)Source
GGA0.21 aip.org
FP-LAPW0.31 aip.org
EV-GGA0.80 purdue.edu
Screened Exchange LDA0.85 aip.org
G₀W₀ Approximation0.97 purdue.edu

Exploration of Novel this compound Polymorphs and Stoichiometries

Under ambient conditions, this compound typically crystallizes in the rock salt structure. aip.orgpurdue.edu However, theoretical studies suggest the potential existence of other crystalline phases (polymorphs). Researchers have investigated the structural parameters of alternative phases, including wurtzite, zinc blende, and layered hexagonal structures, although these are considered experimentally unstable. frontiersin.org Furthermore, theoretical calculations predict that at extremely high pressures of approximately 134 GPa, YN may undergo a phase transition from the rock salt to a caesium chloride structure. researchgate.net

Recent high-pressure synthesis experiments have revealed that the yttrium-nitrogen system is more complex than previously understood, extending beyond the simple 1:1 stoichiometry. By reacting yttrium and nitrogen at pressures around 100 GPa, scientists have successfully synthesized novel, nitrogen-rich compounds such as YN₆ and Y₂N₁₁. nih.gov These materials exhibit unique nitrogen formations, including a previously unknown anionic N₁₈ macrocycle and a polynitrogen double helix. nih.gov Another non-stoichiometric compound, Y₅N₁₄, has also been formed under high pressure. nih.gov The discovery of these new compounds significantly expands the chemistry of polynitrides and opens up a new frontier for exploring materials with unprecedented structures and properties. nih.gov

Integration Challenges with Existing Semiconductor Technologies

For this compound to be used in practical devices, it must be successfully integrated with existing semiconductor platforms, most notably silicon (Si) and gallium nitride (GaN). Integration with silicon presents a significant challenge due to chemical reactivity at the interface. When yttrium is deposited directly onto silicon and oxidized, a significant mixing of the elements occurs, resulting in the formation of yttrium silicate (B1173343) (Y-O-Si) rather than a clean YN/Si interface. researchgate.net This reaction can be mitigated by first creating a nitrided silicon interface, which reduces the rate of silicon consumption. researchgate.net

Integration with gallium nitride appears more promising. The lattice structure of YN differs from that of GaN by only about 8%, suggesting that YN could serve as an effective buffer layer for the growth of GaN crystals. wikipedia.org This compatibility has been leveraged in the successful fabrication of aluminum this compound (AlYN)/GaN heterostructures. fraunhofer.derootsaid.com These studies demonstrate that by carefully controlling composition, the AlYN alloy can be lattice-matched to GaN, enabling the creation of high-quality heterostructures. rootsaid.com These successes with YN-alloys provide a pathway for overcoming the heteroepitaxial challenges of integrating pure YN with established III-nitride technologies. researchgate.net

Economic Viability and Scalability for Industrial Applications

A major driver for the research into this compound is its potential as a cost-effective alternative to other transition metal nitrides, particularly scandium nitride (ScN). Yttrium is approximately 100 times less expensive than scandium, making YN and its alloys, like YAlN, an economically viable option for applications where ScN is currently used, such as in piezoelectric devices. frontiersin.org

However, the scalability of YN production methods remains a challenge. Physical vapor deposition techniques like magnetron sputtering are suitable for large-scale production and can be performed at low temperatures, but the resulting film quality may be lower. frontiersin.org Chemical vapor deposition methods like MOCVD can produce higher-quality films but face challenges due to the lack of highly volatile yttrium precursors and the need for very high temperatures (often exceeding 1000°C), which limits the choice of substrates. frontiersin.orgsemanticscholar.org Newer techniques such as hybrid chemical vapor deposition (HybCVD) are being explored to overcome these limitations. semanticscholar.org While the global yttrium supply is concentrated in a few regions, creating potential economic vulnerability, ongoing research into low-cost, scalable synthesis routes for yttrium compounds points toward a viable path for industrial-scale production. google.comresearchgate.netmdpi.com

Q & A

Q. What are the established methods for synthesizing high-purity yttrium nitride, and how do synthesis parameters influence crystallographic properties?

  • Methodological Answer : this compound is typically synthesized via solid-state reactions (e.g., direct nitridation of yttrium metal under ammonia flow at 800–1000°C) or chemical vapor deposition (CVD) . Purity and crystallinity depend on parameters such as temperature ramp rates, gas flow stoichiometry, and post-annealing conditions. For reproducible results, use inert atmospheres (Ar/N₂) to prevent oxidation. Characterize phase purity via XRD (Cu-Kα radiation) and lattice parameters via Rietveld refinement .

Q. How do researchers validate the stoichiometry and defect structures in YN samples?

  • Methodological Answer : Combine X-ray photoelectron spectroscopy (XPS) for surface composition analysis and energy-dispersive X-ray spectroscopy (EDS) for bulk stoichiometry . Neutron diffraction is preferred for detecting nitrogen vacancies due to its sensitivity to light elements. For defect quantification, employ positron annihilation spectroscopy (PAS) to identify vacancy clusters .

Q. What are the standard protocols for measuring YN’s electronic and thermal properties?

  • Methodological Answer :
  • Electronic Properties : Use Hall effect measurements (Van der Pauw configuration) under controlled temperatures (10–300 K) to determine carrier concentration and mobility. Cross-validate with UV-Vis-NIR spectroscopy for bandgap analysis .
  • Thermal Conductivity : Apply the 3ω method for thin films or laser flash analysis (LFA) for bulk samples, ensuring thermal contact resistance is minimized via graphite coatings .

Advanced Research Questions

Q. How can computational models (e.g., DFT) resolve contradictions in reported bandgap values of YN?

  • Methodological Answer : Discrepancies in experimental bandgap values (e.g., 1.5–2.3 eV) often arise from defect-mediated mid-gap states. Use hybrid functionals (HSE06) in DFT simulations to account for exchange-correlation effects . Validate models against spectroscopic ellipsometry data and adjust for spin-orbit coupling in heavy elements like yttrium. For systematic error analysis, compare GW approximation results with experimental photoluminescence spectra .

Q. What experimental strategies mitigate oxygen contamination during YN synthesis, and how do impurities affect mechanical properties?

  • Methodological Answer : Oxygen contamination (>2 at.%) degrades hardness and thermal stability. Mitigation strategies include:
  • Pre-annealing yttrium precursors in ultra-high vacuum (UHV) to remove surface oxides.
  • Using gettering materials (e.g., Ti sponges) in CVD reactors .
    Quantify oxygen content via secondary ion mass spectrometry (SIMS) and correlate with nanoindentation data (load-displacement curves) to model impurity effects on Young’s modulus .

Q. How should researchers design experiments to investigate YN’s stability under extreme conditions (e.g., high-pressure/high-temperature environments)?

  • Methodological Answer : Use diamond anvil cells (DAC) for high-pressure studies (up to 50 GPa) with in-situ synchrotron XRD for phase transition monitoring. For high-temperature stability (>1500 K), employ laser-heated DAC coupled with Raman spectroscopy. Post-experiment TEM analysis (HAADF-STEM) identifies amorphization or decomposition products .

Data Contradiction and Resolution Frameworks

Q. How to reconcile conflicting reports on YN’s thermal conductivity at cryogenic temperatures?

  • Methodological Answer : Discrepancies may stem from phonon scattering mechanisms or sample porosity. Conduct a meta-analysis of published data with the following criteria:
Study Method Temperature (K) κ (W/m·K) Porosity (%)
A (2022)LFA5012.35.2
B (2023)508.712.1
Prioritize studies with porosity <5% and validate via finite-element modeling (COMSOL) to isolate intrinsic thermal transport .

Q. What statistical approaches are recommended for analyzing variability in YN’s catalytic performance across studies?

  • Methodological Answer : Apply multivariate regression to identify dominant factors (e.g., surface area, defect density) using datasets from heterogeneous catalysis experiments. For reproducibility, adopt the CRISP-QM checklist for reporting synthesis conditions and characterization metadata .

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